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Compound of Interest

Compound Name: 4-Bromo-2-nitroaniline

Cat. No.: B116644 Get Quote

Introduction

The synthesis of 4-bromo-2-nitroaniline is a key transformation in organic chemistry,

providing a valuable intermediate for the production of dyes, pharmaceuticals, and other

specialty organic compounds. Direct nitration of 4-bromoaniline is generally avoided in

laboratory and industrial settings due to significant challenges. The strong oxidizing nature of

the nitrating mixture (concentrated nitric and sulfuric acids) can lead to the degradation of the

aniline ring, resulting in the formation of tarry byproducts and low yields.[1][2] Furthermore, in

the highly acidic reaction medium, the amino group is protonated to form the anilinium ion,

which acts as a deactivating, meta-directing group, leading to undesired isomers.[1]

To overcome these issues, a more controlled, three-step synthetic pathway is employed. This

method involves the protection of the highly reactive amino group via acetylation, followed by

the nitration of the deactivated intermediate, and concluding with the deprotection (hydrolysis)

of the acetyl group to yield the target molecule.[1][3] This protocol details the experimental

procedure for this robust synthesis.

Safety Precautions

This procedure involves the use of concentrated and fuming acids (sulfuric acid, nitric acid,

hydrochloric acid) which are highly corrosive and strong oxidizing agents.[4][5] Acetic

anhydride is also corrosive and a lachrymator. All steps must be performed in a well-ventilated

chemical fume hood.[6] Appropriate personal protective equipment (PPE), including safety

goggles, a face shield, a lab coat, and acid-resistant gloves, must be worn at all times.[4][5]
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Reactions involving nitrating agents are exothermic and require strict temperature control to

prevent runaway reactions.[5][7]

Experimental Protocols
Step 1: Acetylation of 4-Bromoaniline to form 4-
Bromoacetanilide
This initial step protects the amino group by converting it to a less reactive acetamido group,

which prevents oxidation and directs the subsequent nitration to the ortho position.

Reagents and Materials:

4-Bromoaniline

Acetic Anhydride

Glacial Acetic Acid

Erlenmeyer Flask

Stirring apparatus

Ice/water bath

Procedure:

In an Erlenmeyer flask, dissolve 4-bromoaniline in glacial acetic acid with stirring.

To this solution, slowly add acetic anhydride. An exothermic reaction will occur.

Stir the mixture and allow it to stand for approximately 15 minutes.

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

Collect the white precipitate of 4-bromoacetanilide by vacuum filtration, wash thoroughly with

cold water, and air dry the solid. The product is typically of sufficient purity for the next step.

[8]
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Step 2: Nitration of 4-Bromoacetanilide
The acetamido group of 4-bromoacetanilide directs the electrophilic nitronium ion to the ortho

position, as the para position is blocked by the bromine atom.

Reagents and Materials:

4-Bromoacetanilide (from Step 1)

Concentrated Sulfuric Acid (H₂SO₄)

Concentrated Nitric Acid (HNO₃)

Beakers

Stirring apparatus

Ice/salt bath

Procedure:

Place the dry 4-bromoacetanilide into a clean, dry beaker and add concentrated sulfuric acid.

Stir until the solid is completely dissolved; gentle warming may be necessary.[1]

Cool the solution to 0-5 °C in an ice/salt bath.

Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to

concentrated sulfuric acid in a separate flask, keeping this mixture cool in an ice bath.[1][9]

Add the cold nitrating mixture dropwise to the stirred solution of 4-bromoacetanilide.[1]

Crucially, maintain the reaction temperature below 10 °C throughout the addition to prevent

over-nitration and side reactions.[10]

After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30

minutes.[1]

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

[3][10]
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A yellow precipitate of 4-bromo-2-nitroacetanilide will form. Allow the ice to melt completely,

then collect the solid by vacuum filtration.

Wash the filter cake thoroughly with cold water to remove residual acid and press it dry.[1]

The moist product can be used directly in the next step.

Step 3: Hydrolysis of 4-Bromo-2-nitroacetanilide
The final step removes the acetyl protecting group to reveal the desired 4-bromo-2-
nitroaniline.

Reagents and Materials:

4-Bromo-2-nitroacetanilide (from Step 2)

Concentrated Hydrochloric Acid (HCl)

Concentrated Ammonium Hydroxide (NH₄OH)

Round-bottom flask with reflux condenser

Heating mantle

Ice bath

Procedure:

Place the moist 4-bromo-2-nitroacetanilide into a round-bottom flask.

Add water and concentrated hydrochloric acid to the flask.[1][11][12]

Attach a reflux condenser and gently heat the mixture to reflux for approximately 10-15

minutes.[1][12] The solid should dissolve during this time, forming a clear solution.

After the reflux period, cool the reaction mixture and pour it into a beaker containing ice

water.[1][11]

Neutralize the solution by slowly adding concentrated ammonium hydroxide with stirring until

the mixture is basic.[1][12]
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The final product, 4-bromo-2-nitroaniline, will precipitate as a yellow solid. Cool the mixture

in an ice bath for 5-10 minutes to ensure complete precipitation.[1]

Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and

allow it to dry.

The crude product can be recrystallized from a 50% ethanol-water mixture to obtain pure,

yellow crystals of 4-bromo-2-nitroaniline.[1]

Data Presentation
The physical and chemical properties of the final product are summarized below for reference.

Property Value Reference(s)

Chemical Name 4-Bromo-2-nitroaniline [13]

CAS Number 875-51-4 [14]

Molecular Formula C₆H₅BrN₂O₂ [13]

Molecular Weight 217.02 g/mol [13]

Appearance Yellow crystalline solid [4][13][15]

Melting Point 110-113 °C [13][16]

Solubility
Sparingly soluble in water

(0.39 g/L)
[15]

Typical Yield (Overall) ~57% [11]

Experimental Workflow Visualization
The logical flow of the multi-step synthesis is outlined in the diagram below.

Start:
4-Bromoaniline

Step 1: Acetylation
(Acetic Anhydride)

Intermediate:
4-Bromoacetanilide

Step 2: Nitration
(HNO₃ / H₂SO₄, <10°C)

Intermediate:
4-Bromo-2-nitroacetanilide

Step 3: Hydrolysis
(HCl, Reflux)

Final Product:
4-Bromo-2-nitroaniline

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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